4-(3-Oxopropyl)benzonitrile
Overview
Description
4-(3-Oxopropyl)benzonitrile is an organic compound with the molecular formula C₁₀H₉NO. It is characterized by a benzonitrile group attached to a 3-oxopropyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxopropyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with propanal in the presence of a base catalyst. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Another method involves the use of 4-cyanobenzyl chloride and propanal in the presence of a Lewis acid catalyst. This reaction also proceeds through an aldol condensation mechanism, followed by elimination of water to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Commonly used catalysts include sodium hydroxide and potassium hydroxide, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
Types of Reactions
4-(3-Oxopropyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(3-oxopropyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 4-(3-hydroxypropyl)benzonitrile using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: 4-(3-oxopropyl)benzoic acid.
Reduction: 4-(3-hydroxypropyl)benzonitrile.
Substitution: Various amides, esters, and other derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Oxopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Derivatives of this compound are investigated for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives. These compounds are being evaluated for their efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Oxopropyl)benzonitrile and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxypropyl)benzonitrile: This compound is a reduced form of 4-(3-Oxopropyl)benzonitrile and shares similar structural features.
4-(3-Oxopropyl)benzoic acid: An oxidized form of this compound, it has different reactivity and applications.
4-Cyanobenzaldehyde: A precursor in the synthesis of this compound, it has a similar aromatic nitrile structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis. Additionally, its potential biological activity sets it apart from other similar compounds.
Properties
IUPAC Name |
4-(3-oxopropyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRYTDTOZKFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456850 | |
Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136295-53-9 | |
Record name | 4-(3-OXO-PROPYL)-BENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90456850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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